Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride
CAS No.:
Cat. No.: VC17751718
Molecular Formula: C12H14ClF2NO2
Molecular Weight: 277.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClF2NO2 |
|---|---|
| Molecular Weight | 277.69 g/mol |
| IUPAC Name | methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C12H13F2NO2.ClH/c1-17-12(16)10-6-15-5-9(10)8-3-2-7(13)4-11(8)14;/h2-4,9-10,15H,5-6H2,1H3;1H |
| Standard InChI Key | ZOYYJSSNVZTJPG-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CNCC1C2=C(C=C(C=C2)F)F.Cl |
Introduction
Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride is a complex organic compound with the molecular formula C12H14ClF2NO2 and a molecular weight of 277.69 g/mol . This compound features a pyrrolidine ring substituted with a difluorophenyl group and an ester functional group, which enhances its lipophilicity and biological activity. The presence of fluorine atoms in the aromatic ring contributes to its potential applications in medicinal chemistry.
Synthesis
The synthesis of Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, although specific synthesis pathways are not detailed in the available literature. Generally, compounds of this nature are synthesized through reactions involving the formation of the pyrrolidine ring and subsequent substitution with the difluorophenyl group.
Potential Applications
This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. Preliminary studies suggest that compounds with similar structures could interact with serotonin receptors or other neurotransmitter systems, although specific data for this compound remains limited. Its unique structure makes it a candidate for further investigation in drug development.
Similar Compounds
Several compounds share structural similarities with Methyl 4-(2,4-difluorophenyl)pyrrolidine-3-carboxylate hydrochloride. These include:
| Compound Name | CAS Number | Similarity Index | Key Features |
|---|---|---|---|
| (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | 455957-94-5 | 0.80 | Contains a tert-butyl group |
| (R)-4-Amino-3-(4-fluorophenyl)butanoic acid | 741217-33-4 | 0.76 | Amino acid derivative |
| trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride | 1049978-59-7 | 0.74 | Contains trifluoromethyl substituent |
| Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride | 64282-12-8 | 0.72 | Amino acid derivative |
| trans-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride | 1392211-27-6 | 0.72 | Contains methoxy substituent |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume